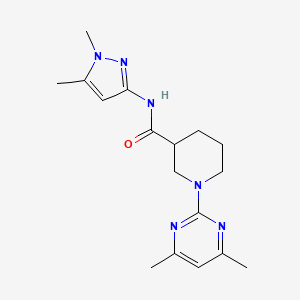![molecular formula C19H18FN7O B14935096 5-fluoro-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B14935096.png)
5-fluoro-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2-(1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-fluoro-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a benzimidazole core, a tetrazole ring, and a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Fluorine: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Tetrazole Ring Formation: The tetrazole ring is formed by reacting an appropriate nitrile with sodium azide in the presence of a catalyst like zinc chloride.
Final Coupling: The final step involves coupling the benzimidazole and tetrazole intermediates using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core.
Reduction: Reduction reactions can target the nitro groups if present in the precursor molecules.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced forms of the precursor molecules.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
科学的研究の応用
5-fluoro-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2-(1H-tetrazol-1-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can mimic natural substrates, allowing the compound to inhibit or activate biological pathways. The tetrazole ring may enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 5-fluoro-1H-benzimidazole
- 2-(1H-tetrazol-1-yl)benzamide
- N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}benzamide
Uniqueness
5-fluoro-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2-(1H-tetrazol-1-yl)benzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both a fluorine atom and a tetrazole ring distinguishes it from other benzimidazole derivatives, potentially enhancing its pharmacological profile.
特性
分子式 |
C19H18FN7O |
|---|---|
分子量 |
379.4 g/mol |
IUPAC名 |
5-fluoro-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C19H18FN7O/c1-12(2)27-17-6-4-3-5-15(17)23-18(27)10-21-19(28)14-9-13(20)7-8-16(14)26-11-22-24-25-26/h3-9,11-12H,10H2,1-2H3,(H,21,28) |
InChIキー |
WOILXAVBWTVJOC-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C2=CC=CC=C2N=C1CNC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-dimethyl-N-(1-methyl-1H-indol-4-yl)-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14935018.png)

![4-{4-[3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoyl]-1-piperazinyl}phenol](/img/structure/B14935025.png)

![N-[2-(morpholin-4-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14935040.png)
![2-[(1-methyl-1H-indol-4-yl)oxy]-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B14935049.png)

![N-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B14935060.png)
![4-(4-fluorophenyl)-N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B14935069.png)
![N-(2-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide](/img/structure/B14935071.png)
![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B14935075.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14935079.png)

![6-{3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one](/img/structure/B14935086.png)
